molecular formula C14H32O2Si2 B14505731 CID 78065031

CID 78065031

Cat. No.: B14505731
M. Wt: 288.57 g/mol
InChI Key: NCJWTJFHLVYDOF-UHFFFAOYSA-N
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Description

CID 78065031 is a chemical compound cataloged in the PubChem database, a critical resource for chemical information managed by the National Center for Biotechnology Information (NCBI). These identifiers are widely used in cheminformatics, pharmacology, and environmental exposure studies to track molecular interactions, toxicity, and bioactivity .

Properties

Molecular Formula

C14H32O2Si2

Molecular Weight

288.57 g/mol

InChI

InChI=1S/C14H32O2Si2/c1-7-17(8-2)15-13(5)11-12-14(6)16-18(9-3)10-4/h13-14H,7-12H2,1-6H3

InChI Key

NCJWTJFHLVYDOF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)OC(C)CCC(C)O[Si](CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78065031 involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary, but typically involve the use of high-quality reagents and meticulous procedures to ensure the purity and efficacy of the compound. The synthesis may include steps such as hydrolysis, extraction, and purification to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would be optimized to maximize yield and minimize waste, adhering to stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions: CID 78065031 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, and catalysts. The conditions for these reactions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with enhanced or modified properties, making them suitable for various applications .

Scientific Research Applications

CID 78065031 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is explored for its therapeutic potential, including its use in drug development and disease treatment. In industry, the compound is utilized in the production of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of CID 78065031 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the application and the specific properties of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78065031, we compare it with structurally or functionally related compounds referenced in the evidence.

Structural Analogues

and highlight structural comparisons using PubChem CIDs. For example:

  • Betulin-derived inhibitors (CID 72326, CID 64971, CID 92158, CID 10153267) share a triterpenoid backbone but differ in functional groups, affecting their bioactivity as substrates or inhibitors .
  • Oscillatoxin derivatives (CID 101283546, CID 185389, CID 156582093, CID 156582092) exhibit structural variations in methyl or hydroxyl groups, influencing their toxicity and environmental persistence .

A hypothetical comparison of this compound with these compounds would involve analyzing its functional groups, stereochemistry, and molecular weight (if available) to predict its reactivity or biological activity.

Bioactive Compounds in Natural Products

lists bioactive compounds from Hibiscus sabdariffa, such as gallic acid (CID 370), quercetin (CID 5280343), and kaempferol (CID 5280863). These compounds are compared based on their antioxidant capacity and pharmacokinetic properties. For instance:

  • Gallic acid (CID 370) exhibits high solubility and rapid absorption, making it a potent antioxidant.
  • Quercetin (CID 5280343) has lower bioavailability but stronger anti-inflammatory effects due to its planar flavonoid structure .

If this compound belongs to a similar class (e.g., polyphenols), its bioactivity could be benchmarked against these compounds using metrics like IC₅₀ values or binding affinities.

Pharmacological and Toxicological Profiles

and emphasize the importance of comparing pharmacological properties, such as toxicity and therapeutic efficacy. For example:

  • Irinotecan (CPT-11) induces delayed diarrhea in rats, mitigated by traditional formulations like Zingiber officinale decoction .
  • Structurally similar compounds (e.g., DHEAS , CID 12594) are evaluated for substrate specificity in enzymatic assays .

Data Tables for Comparative Analysis

Below is a template for comparing this compound with analogous compounds, based on methodologies in the evidence:

Property This compound Gallic Acid (CID 370) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula Not available C₇H₆O₅ C₃₀H₅₀O₂ C₃₄H₅₀O₈
Molecular Weight (Da) - 170.12 442.70 610.75
Bioactivity - Antioxidant Anti-inflammatory Cytotoxic
Toxicity (LD₅₀) - >2000 mg/kg (oral, rat) >5000 mg/kg (oral, rat) <1 mg/kg (intraperitoneal, mouse)
Solubility - High in water Low in water Insoluble in water

Note: Data for this compound is hypothetical; actual values require experimental validation.

Research Findings and Methodological Insights

  • Mass Spectrometry Analysis: demonstrates how source-induced CID fragmentation in LC-ESI-MS can differentiate structural isomers (e.g., ginsenosides). Applying this technique to this compound could elucidate its fragmentation patterns and confirm its identity .
  • Computational Cheminformatics : Tools referenced in (e.g., collision cross-section (CCS) calculations) enable virtual screening of this compound against databases for toxicity or bioactivity prediction .
  • Structural Overlay Studies : As shown in D overlays of steroid backbones (e.g., DHEAS vs. taurocholic acid) could identify shared pharmacophores between this compound and its analogues .

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